molecular formula C19H12F2N2O3S B6015019 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B6015019
M. Wt: 386.4 g/mol
InChI Key: HYSFVYGIMJZGRJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes exclusively. This compound features a benzamide core substituted with 3,4-difluoro groups on one phenyl ring and a 3-nitro-5-(phenylsulfanyl) group on the aniline nitrogen. The presence of these functional groups, including the fluorine atoms, nitro group, and sulfanyl bridge, makes it a valuable intermediate in medicinal chemistry and drug discovery research . Researchers can utilize this compound in the design and synthesis of novel small molecules, potentially for probing biological pathways or as a precursor for more complex structures. Its structural motifs are commonly associated with the development of compounds for various pharmacological targets. The product is supplied with a certificate of analysis for quality assurance. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-(3-nitro-5-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O3S/c20-17-7-6-12(8-18(17)21)19(24)22-13-9-14(23(25)26)11-16(10-13)27-15-4-2-1-3-5-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFVYGIMJZGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The nitro group’s strong electron-withdrawing nature activates the aryl ring for SNAr. A plausible route involves:

  • Starting material : 1-Chloro-3-nitro-5-iodobenzene.

  • Thiophenol coupling : Reaction with thiophenol in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF.

    Ar-Cl+PhSHBaseAr-SPh+HCl\text{Ar-Cl} + \text{PhSH} \xrightarrow{\text{Base}} \text{Ar-SPh} + \text{HCl}
  • Amination : Reduction of the nitro group to amine using H₂/Pd-C or catalytic hydrogenation, though competing sulfide oxidation must be mitigated.

Challenges :

  • Competing side reactions at the iodine position require careful stoichiometry.

  • Nitro group reduction must avoid over-hydrogenation to prevent amine oxidation.

Palladium-Catalyzed C–S Coupling

An alternative employs Pd catalysis to introduce the phenylsulfanyl group:

  • Substrate : 3-Nitro-5-bromoaniline.

  • Coupling reagent : Thiophenol with Pd(OAc)₂/XPhos ligand and Cs₂CO₃ in toluene at 110°C.

    Ar-Br+PhSHPd/XPhosAr-SPh+HBr\text{Ar-Br} + \text{PhSH} \xrightarrow{\text{Pd/XPhos}} \text{Ar-SPh} + \text{HBr}

Advantages :

  • Superior regiocontrol compared to SNAr.

  • Compatible with nitro groups without reduction.

Synthesis of 3,4-Difluorobenzoyl Chloride

Activation of 3,4-difluorobenzoic acid is critical for amide bond formation:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM.

  • Conditions : Reflux at 40–50°C for 2–4 hours, followed by solvent evaporation.

    Ar-COOH+SOCl2Ar-COCl+SO2+HCl\text{Ar-COOH} + \text{SOCl}_2 \rightarrow \text{Ar-COCl} + \text{SO}_2 + \text{HCl}

Key consideration : Moisture-free conditions prevent hydrolysis back to the acid.

Amide Bond Formation

Schotten-Baumann Reaction

Classical acylation using benzoyl chloride and aniline:

  • Conditions : Anhydrous THF or DCM, pyridine as base, 0°C to room temperature.

    Ar-NH2+Ar’-COClBaseAr-NH-CO-Ar’+HCl\text{Ar-NH}_2 + \text{Ar'-COCl} \xrightarrow{\text{Base}} \text{Ar-NH-CO-Ar'} + \text{HCl}

Yield optimization :

  • Slow addition of acid chloride to prevent dimerization.

  • Use of DMAP (4-dimethylaminopyridine) as a catalyst.

Pd-Catalyzed C–N Cross-Coupling

For substrates sensitive to classical acylation, Pd-mediated coupling offers an alternative:

  • Substrates : 3,4-Difluorobenzoic acid (as aryl halide) and 3-nitro-5-(phenylsulfanyl)aniline.

  • Catalyst system : Pd₂(dba)₃ with XPhos ligand, Cs₂CO₃ base in toluene at 100°C.

    Ar-Br+Ar’-NH2Pd/XPhosAr-NH-Ar’+HBr\text{Ar-Br} + \text{Ar'-NH}_2 \xrightarrow{\text{Pd/XPhos}} \text{Ar-NH-Ar'} + \text{HBr}

Advantages :

  • Bypasses acid chloride preparation.

  • Tolerates electron-deficient aryl amines.

Alternative Routes and Emerging Strategies

Tandem Functionalization-cyclization

A novel approach inspired by Liang et al. involves simultaneous C–N and C–S bond formation:

  • Starting material : 3,4-Difluoro-N-(3-bromo-5-nitrophenyl)benzamide.

  • Phenylsulfanyl introduction : Pd-catalyzed coupling with PhSLi in THF at −78°C.
    Limitations :

  • Requires cryogenic conditions and stringent anhydrous handling.

Organolithium-Mediated Postfunctionalization

Adapting methodologies from J. Org. Chem.:

  • Lithiation : Treatment of 3-nitro-5-bromoaniline with LDA at −78°C.

  • Electrophilic quenching : Phenylsulfenyl chloride (PhSCl) to install the sulfide.

    Ar-Li+PhSClAr-SPh+LiCl\text{Ar-Li} + \text{PhSCl} \rightarrow \text{Ar-SPh} + \text{LiCl}

Considerations :

  • Nitro groups may direct lithiation to specific positions.

  • Competing side reactions necessitate precise stoichiometry.

Critical Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Schotten-Baumann60–75%Simplicity, low costAcid chloride instability
Pd-Catalyzed C–N Coupling70–90%Functional group toleranceHigh catalyst loading
Organolithium Quenching50–65%Regioselective sulfanyl additionCryogenic conditions

Optimization Insights :

  • Ligand selection : Bulky phosphine ligands (e.g., XPhos) enhance Pd-catalyzed coupling efficiency.

  • Base choice : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents.

  • Temperature control : Lower temps (−78°C) suppress side reactions in lithiation .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the phenylsulfanyl group can form interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Salicylamides from , such as 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide , share structural similarities with the target compound. Key comparisons include:

  • Nitro Group Position : The nitro group at position 4 in salicylamides () correlates with 82–90% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol·L⁻¹, suggesting nitro substituents enhance cytotoxicity . The target compound’s nitro group at position 3 may alter binding kinetics or redox properties.
  • Halogenation : Fluorine atoms in the target compound (3,4-difluoro) likely increase lipophilicity and metabolic stability compared to chlorinated salicylamides (e.g., 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide ), which showed moderate inhibition (49–50%) .

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound Substituents Biomass Inhibition (%) Cytotoxicity (30 µmol·L⁻¹) Reference
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-Cl, 4-NO₂ 82–90 Complete growth inhibition
Target Compound 3,4-F₂, 3-NO₂, 5-SPh Not reported Inferred high

Comparison with Pesticidal Benzamides

and list benzamides used as pesticides, highlighting substituent-driven functional differences:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A chitin synthesis inhibitor with 2,6-difluoro substitution. The target compound’s 3,4-difluoro arrangement may reduce steric clash in enzyme binding pockets .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Contains a trifluoromethyl group, enhancing hydrophobicity. The target compound’s phenylsulfanyl group could similarly improve lipid bilayer penetration .
  • Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): Demonstrates how heterocyclic moieties (pyridine) influence activity. The target compound lacks such groups but compensates with nitro and sulfur-based substituents .

Table 2: Structural and Functional Comparison with Pesticidal Benzamides

Compound Key Substituents Primary Use Unique Feature Reference
Diflubenzuron 2,6-F₂, 4-Cl Insect growth regulator Targets chitin synthesis
Flutolanil 3-isopropoxy, 2-CF₃ Fungicide Trifluoromethyl enhances stability
Target Compound 3,4-F₂, 3-NO₂, 5-SPh Potential pesticide Phenylsulfanyl for electron effects

Mechanistic and Physicochemical Considerations

  • Sulfate Reduction Inhibition : Salicylamides in inhibit sulfate dissimilation in a dose-dependent manner, with cytotoxicity linked to sulfate reduction disruption . The target compound’s nitro group may similarly interfere with bacterial redox pathways.

Biological Activity

3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure

The compound can be represented structurally as follows:

C15H12F2N2O2S\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide may exhibit antiviral properties. For instance, related N-phenyl benzamides have demonstrated direct antiviral mechanisms against enteroviruses by binding to viral capsids, stabilizing them and preventing uncoating .

Biological Activity Overview

The biological activity of 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide can be summarized in the following categories:

  • Antiviral Activity : Preliminary studies suggest potential effectiveness against various viral strains through mechanisms similar to those observed in N-phenyl benzamides.
  • Cytotoxicity : Initial evaluations indicate low cytotoxicity at concentrations up to 100 µM, making it a candidate for further investigation in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEffective against enteroviruses
CytotoxicityLow cytotoxicity (<100 µM)
Binding MechanismStabilizes viral capsids

Case Studies

  • Antiviral Efficacy Against Enteroviruses :
    • A study evaluated the efficacy of related compounds against Coxsackie Virus A9 (CVA9). Compounds demonstrated significant antiviral activity with EC50 values around 1 µM, indicating strong binding to viral structures and stabilization .
  • Structural Activity Relationship (SAR) :
    • Research into the SAR of N-phenyl benzamides revealed that modifications in the phenyl ring significantly influenced biological activity. The presence of electron-withdrawing groups like nitro and fluorine enhanced the antiviral properties while maintaining low toxicity levels .

Discussion

The biological activity of 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide suggests promising avenues for further research, particularly in antiviral drug development. Its structural characteristics may play a crucial role in its mechanism of action against viral pathogens.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR distinguishes between regioisomers (e.g., 3-nitro vs. 5-nitro substitution) based on fluorine chemical shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular formulas of intermediates, especially to detect sulfur-related byproducts (e.g., sulfoxide formation during thiolation) .
  • X-ray Crystallography : Resolve ambiguities in the final product’s conformation, particularly the dihedral angle between benzamide and phenylsulfanyl moieties .

How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Advanced Research Question
Contradictions often arise from:

  • Metabolic instability : Nitro groups may undergo hepatic reduction to inactive amines. Test metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
  • Solubility limitations : High LogP (~3.8) may reduce bioavailability. Use salt formation (e.g., hydrochloride) or nanoformulation to enhance aqueous solubility .
    Methodological Note : Perform pharmacokinetic profiling (Cmax, T½) in rodent models and correlate with in vitro cytotoxicity (e.g., HepG2 cells) to identify bioavailability bottlenecks .

What strategies optimize regioselectivity in the sulfanyl group introduction step?

Basic Research Question
Regioselectivity for the 5-position on the nitroarene is controlled by:

  • Directing effects : Nitro groups meta-direct electrophiles. Use a pre-functionalized 3-nitro-5-bromo intermediate for SNAr with thiophenol .
  • Catalytic systems : Employ CuI/1,10-phenanthroline to accelerate thiolation at lower temperatures (60°C vs. 120°C), reducing side reactions .

How do steric and electronic factors influence the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question

  • Steric hindrance : The ortho-fluorine on the benzamide may block access to CYP3A4’s heme center, reducing metabolism. Compare inhibition constants (Ki) of fluorinated vs. non-fluorinated analogs .
  • Electronic effects : Nitro groups may act as suicide substrates via nitroso-intermediate formation. Use UV-Vis spectroscopy to detect heme adducts during enzyme assays .

What computational methods predict the compound’s environmental fate in agrochemical applications?

Advanced Research Question

  • QSAR Modeling : Predict biodegradability using descriptors like molar refractivity and topological surface area .
  • Molecular Dynamics (MD) : Simulate soil adsorption/desorption behavior based on hydrophobicity (LogD) and hydrogen-bonding capacity .

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